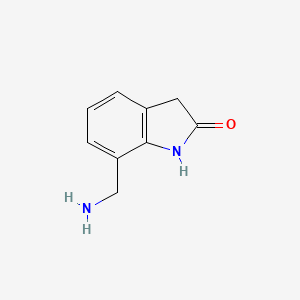

7-(Aminomethyl)indolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

7-(aminomethyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H10N2O/c10-5-7-3-1-2-6-4-8(12)11-9(6)7/h1-3H,4-5,10H2,(H,11,12) |

InChI Key |

CKIMGYNVRWHHTA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)CN)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Aminomethyl Indolin 2 One and Its Precursors

Strategies for Indolin-2-one Core Formation

Cyclization Reactions in Lactam Ring Construction

The formation of the five-membered lactam ring is the hallmark of indolin-2-one synthesis. Intramolecular cyclization is a common and effective strategy. One such approach is the acid-induced Pictet-Spengler type reaction of tetrahydroindolinones that bear tethered heteroaromatic rings, which results in the formation of substituted bicyclic lactams nih.gov. The success and outcome of these cyclizations are often dependent on factors like the nature and position of substituents and the length of the tethering chain nih.gov.

Another prominent method involves the reductive cyclization of nitro compounds. For instance, the reductive cyclization of indolylnitrochalcone derivatives using reagents like iron in hydrochloric acid (Fe/HCl) provides an efficient route to the core structure nih.gov. This method is valued for its clean reaction profile and high product yields nih.gov.

Utilization of Isatin (B1672199) Derivatives as Key Intermediates

Isatin (1H-indole-2,3-dione) and its derivatives are versatile and widely used precursors for the synthesis of indolin-2-one compounds nih.govresearchgate.netdergipark.org.tr. The conversion of isatins to the indolin-2-one skeleton typically involves a reduction step.

A variety of reducing agents can be employed for this transformation. For example, a chemoselective reduction of the C3-carbonyl group of isatin derivatives can be achieved using a combination of B(C6F5)3 and a hydrosilane, such as BnMe2SiH or Et2SiH2 acs.org. This method is notable for its mild reaction conditions and tolerance of various functional groups acs.org. The reaction of isatins with organometallic reagents in aqueous media also provides a pathway to functionalized 3-hydroxyindolin-2-ones, which can be further modified derpharmachemica.com.

The general transformation of isatins to indolin-2-ones is a cornerstone in the synthesis of many derivatives, allowing for a wide range of substitutions on the aromatic ring and the nitrogen atom nih.gov.

Advanced Approaches in Indolin-2-one Ring Synthesis

Modern synthetic organic chemistry has introduced several advanced methodologies for the construction of the indolin-2-one ring, with a significant focus on transition-metal catalysis. Palladium-catalyzed reactions have proven to be particularly powerful in this regard.

One such advanced strategy is the palladium-catalyzed intramolecular C-H bond amidation of N-tosylphenylacetamide derivatives, which affords 3,3-disubstituted oxindoles oup.com. This reaction proceeds through the intramolecular metallation of an aromatic C-H bond followed by C-N bond formation oup.com. Similarly, palladium-catalyzed aromatic C-H functionalization and intramolecular alkenylation of N-cinnamoylanilines offer a direct route to 3-alkylideneoxindoles .

The Heck reaction, another palladium-catalyzed process, has also been extensively applied. Tandem Heck-reduction-cyclization sequences have been developed for an efficient synthesis of oxindoles acs.org. Diastereoselective double Heck cyclizations have been used to create contiguous quaternary stereocenters in spirocyclic oxindoles nih.gov. Furthermore, palladium-catalyzed amidative cyclization of 2-(alkynyl)aryl isocyanates with amides provides a stereoselective synthesis of 3-(amidoalkylidene)oxindoles acs.org.

These advanced methods, summarized in the table below, offer significant advantages in terms of efficiency, atom economy, and the ability to construct complex and highly functionalized indolin-2-one derivatives oup.comorganic-chemistry.org.

| Advanced Synthetic Approach | Catalyst/Reagents | Key Transformation | Product Type |

| C-H Bond Amidation | Pd(OAc)2 / Cu(OAc)2 | Intramolecular C-H metallation and C-N bond formation | 3,3-Disubstituted oxindoles |

| Aromatic C-H Alkenylation | PdCl2(MeCN)2 / AgOCOCF3 | Intramolecular C-H functionalization/alkenylation | 3-Alkylideneoxindoles |

| Tandem Heck-Reduction-Cyclization | Pd(OAc)2 / H2 | Heck cross-coupling followed by reduction and cyclization | C3-Benzylated oxindoles |

| Amidative Cyclization | Palladium(0)/diphosphine catalyst | Intramolecular C-C bond formation and intermolecular C-N bond formation | 3-(Amidoalkylidene)oxindoles |

Introduction and Functionalization of the Aminomethyl Group at C-7

Once the indolin-2-one core is established, the next critical step in the synthesis of 7-(aminomethyl)indolin-2-one is the introduction of the aminomethyl moiety at the C-7 position. This is typically achieved through the functionalization of a precursor molecule.

Reductive Amination Strategies for Aminomethyl Installation

Reductive amination is a direct and widely used method for the installation of an aminomethyl group. This strategy typically involves the reaction of a 7-formylindolin-2-one (a C-7 aldehyde precursor) with an amine source in the presence of a reducing agent. While specific examples for this compound are not detailed in the provided search results, the general principle of reductive amination is a standard synthetic transformation.

Reduction of Nitro or Cyano Precursors to the Aminomethyl Moiety

A common and effective strategy for introducing the aminomethyl group at the C-7 position involves the reduction of a C-7 cyano or nitro precursor. The reduction of a 7-cyanoindole derivative using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (THF) exclusively yields the corresponding 7-aminomethylindole semanticscholar.orgresearchgate.net. This transformation is confirmed by spectroscopic methods, such as infrared spectroscopy, which shows the characteristic absorptions of the primary amino group semanticscholar.org.

The following table summarizes the key aspects of this reductive approach.

| Precursor | Reagent | Solvent | Product | Yield |

| 7-Cyanoindole derivative | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | 7-Aminomethylindole derivative | 73% semanticscholar.org |

While the reduction of a nitro group is a common method to introduce an amino group, its direct conversion to an aminomethyl group is less straightforward and often requires multiple steps. Therefore, the reduction of a cyano precursor is a more direct and efficient route for the synthesis of this compound and its derivatives.

Protecting Group Chemistry in Aminomethyl Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools to ensure chemoselectivity. wikipedia.org A protecting group temporarily modifies a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. wikipedia.orgorganic-chemistry.org The primary amino group of the target compound or its precursors is highly nucleophilic and susceptible to a wide range of reactions, including oxidation and alkylation. libretexts.org Therefore, its protection is a critical step to avoid undesired side reactions. libretexts.org

The ideal protecting group should be easy to introduce and remove in high yields, stable under a variety of reaction conditions, and should not interfere with other functional groups present in the molecule. organic-chemistry.orguchicago.edu For amino groups, carbamates are a common and effective class of protecting groups. organic-chemistry.org Key examples used in organic synthesis include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Table 1: Common Protecting Groups for Amines and Their Cleavage Conditions

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Conditions |

| tert-butoxycarbonyl | Boc | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Cbz-NH-R | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-NH-R | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

In a hypothetical synthesis of this compound, a precursor such as 7-aminoindolin-2-one could be protected with a Boc group. The protected intermediate could then undergo further transformations. Finally, the Boc group would be removed under acidic conditions to reveal the target primary amine.

Chemo- and Regioselective Considerations in Multi-Step Synthesis

The synthesis of this compound presents significant challenges in controlling both chemoselectivity and regioselectivity. The indolin-2-one core possesses multiple reactive sites, including the benzene (B151609) ring, the lactam nitrogen (N-H), and the carbonyl group.

Regioselectivity in the functionalization of the aromatic ring is a primary concern. The synthesis typically begins with a substituted aniline or involves the functionalization of the indolin-2-one scaffold. Direct electrophilic aromatic substitution on the indolin-2-one ring is directed by the activating, electron-donating amide group. This directs incoming electrophiles to the ortho and para positions, which correspond to the C7 and C5 positions of the indolinone ring. Achieving selective substitution at the C7 position over the C5 position can be challenging and often requires carefully chosen starting materials and reaction conditions. A common strategy involves an intramolecular Friedel-Crafts alkylation of a suitably substituted precursor, which can provide a concise route to the indolin-2-one core with defined regiochemistry. researchgate.net

A practical route to introduce the aminomethyl group at the C7 position often involves the synthesis of a 7-substituted precursor, such as 7-cyanoindole or a related indolinone. semanticscholar.orgresearchgate.net The synthesis of this precursor must be regioselective. Once the cyano group is in place at the C7 position, it can be chemically reduced to the aminomethyl group. For example, the reduction of 7-cyanoindole using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) has been shown to exclusively yield 7-aminomethylindole. semanticscholar.org

Chemoselectivity involves differentiating between the various functional groups. For instance, during the reduction of a 7-nitro or 7-cyano precursor, the reducing agent must selectively act on the nitro or cyano group without affecting the lactam carbonyl group. Strong reducing agents like LiAlH₄ can reduce both amides and nitriles, so careful control of reaction conditions or the use of a precursor where the lactam is not yet formed (e.g., reducing a substituted 2-nitrophenylacetonitrile before cyclization) might be necessary.

Innovative and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally friendly methods. sjp.ac.lk This has led to the exploration of green chemistry approaches and advanced technologies like mechanochemistry and flow chemistry for the synthesis of indolin-2-one derivatives.

Green Chemistry Approaches (e.g., Aqueous Media, Catalysis)

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. sjp.ac.lk For the synthesis of indolin-2-ones, several green strategies have been reported.

Aqueous Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. sjp.ac.lk The synthesis of 3-substituted indolin-2-ones has been successfully performed in water, sometimes under catalyst-free conditions, which simplifies workup procedures and reduces waste from organic solvents. sjp.ac.lk

Catalysis : The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. tandfonline.com For instance, sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO₃H) has been used as an effective and reusable solid acid catalyst for the synthesis of 3,3-di(indolyl)indolin-2-ones. tandfonline.com Similarly, the use of deep eutectic solvents (DES) in combination with ultrasound has been shown to improve reaction yields and cost-effectiveness in the synthesis of indolin-2-one intermediates. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Indolin-2-one Synthesis

| Reaction Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Condensation | Use of volatile organic solvents (e.g., ethanol, acetic acid) | Reaction in water; Use of recyclable catalysts (e.g., p-TSA) sjp.ac.lk | Reduced environmental impact, simplified workup, potential for catalyst recycling. sjp.ac.lk |

| Cyclization | Strong acids (e.g., H₂SO₄) in organic solvents | Solid acid catalysts; Microwave irradiation sjp.ac.lk | Milder conditions, reduced reaction times, lower energy consumption. sjp.ac.lk |

Mechanochemical and Flow Chemistry Applications

Mechanochemistry : Mechanochemical synthesis involves using mechanical force (e.g., grinding) to induce chemical reactions, often in the absence of a solvent. mdpi.com This technique offers benefits such as reduced solvent waste, lower energy consumption, and access to different reaction pathways. The condensation of carbonyl compounds with hydrazines to form azines, which can be precursors to indole-containing structures, has been achieved through simple grinding with a drop of acetic acid, demonstrating a facile and green methodology. mdpi.com This approach could potentially be applied to create precursors for this compound.

Flow Chemistry : Continuous flow chemistry utilizes microreactors or packed-bed reactors to perform chemical synthesis. This technology offers superior control over reaction parameters (temperature, pressure, reaction time), enhanced safety for hazardous reactions, and easier scalability compared to traditional batch processes. mdpi.comuc.pt The synthesis of indoline (B122111) derivatives via reductive cyclization has been successfully implemented in a continuous flow setup. mdpi.comresearchgate.net For example, the catalytic hydrogenation of a nitro precursor to form the indoline ring can be performed efficiently and safely using an H-Cube® flow reactor with a palladium on carbon (Pd/C) catalyst. mdpi.comresearchgate.net This method avoids the isolation of intermediates and can be integrated with subsequent steps, such as N-alkylation, in a sequential flow process. researchgate.net

Chemical Reactivity and Derivatization Strategies of 7 Aminomethyl Indolin 2 One

Reactions at the Indolin-2-one Ring System

The indolin-2-one ring system, a prevalent motif in biologically active compounds, possesses several sites amenable to chemical modification. These include the aromatic nucleus, the lactam nitrogen, the carbonyl group, and the C-3 methylene (B1212753) position.

Electrophilic and Nucleophilic Substitutions on the Aromatic Nucleus

The benzene (B151609) ring of the indolin-2-one core is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the combined electronic effects of the lactam ring and the aminomethyl substituent. The lactam portion is generally electron-withdrawing, while the alkylamine substituent can be activating. The inherent reactivity of the indole (B1671886) nucleus often favors substitution at the C-3 position, but N-protection can shift this preference toward the C-2 position. researchgate.net While specific studies on 7-(aminomethyl)indolin-2-one are limited, the principles of electrophilic substitution on substituted indoles suggest that reactions like nitration, halogenation, and Friedel-Crafts acylation are feasible, with the position of substitution dependent on the specific reaction conditions and protecting group strategies employed.

Functionalization of the Lactam Nitrogen and Carbonyl

The lactam nitrogen (N-1) of the indolin-2-one ring is a key site for functionalization. It can be alkylated or acylated to introduce a variety of substituents. nih.govnih.gov N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov For instance, iron-catalyzed N-alkylation of indolines with alcohols has been demonstrated as an effective method. nih.gov N-acylation, using acyl chlorides or thioesters, provides N-acylindole derivatives, which are common structures in many pharmaceutical products. nih.govnih.gov

Reactions at the C-3 Position (e.g., Methylene Condensations)

The C-3 position of the indolin-2-one ring, being adjacent to the carbonyl group, is activated and can participate in various carbon-carbon bond-forming reactions. Methylene condensations are a notable example. clockss.org In these reactions, the C-3 position can react with aldehydes or ketones, typically under basic or acidic conditions, to form an alkylidene-indolin-2-one derivative. This reaction, often a Knoevenagel-type condensation, is a powerful tool for introducing diverse substituents and extending the molecular framework. The functionalization at this position is a common strategy in the synthesis of indole-based compounds with various biological activities. nih.gov

Transformations of the Aminomethyl Group

The primary amine of the 7-(aminomethyl) group is a highly versatile functional handle, readily undergoing a wide array of transformations to yield diverse derivatives.

Amine Acylation, Alkylation, and Sulfonylation

The nucleophilic nature of the primary amine allows for straightforward acylation, alkylation, and sulfonylation reactions.

Acylation: The amine reacts readily with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds. semanticscholar.orgresearchgate.net This is one of the most common methods for synthesizing amides. organic-chemistry.orglibretexts.org

Alkylation: Introduction of alkyl groups onto the amine nitrogen can be accomplished using alkyl halides. This can lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a functional group prevalent in many therapeutic agents.

| Reaction Type | Reagent Class | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

Formation of Imine, Amide, and Other Nitrogen-Containing Derivatives

The aminomethyl group serves as a precursor for a variety of nitrogen-containing functional groups through condensation and coupling reactions.

Imine Formation: The primary amine condenses with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically reversible and is driven to completion by the removal of water. youtube.comyoutube.com For example, the reaction of a related compound, 7-aminomethylindole, with 7-formylindole produces an imine-linked bis-indole. semanticscholar.orgresearchgate.net

Amide Formation: Beyond acylation with pre-formed acyl chlorides, amides can be synthesized directly from carboxylic acids using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). khanacademy.org This method is fundamental in peptide synthesis and allows for the formation of amide bonds under mild conditions. The reaction of 7-aminomethylindole with adipoyl chloride is an example of forming an amide-linked bis-indole. semanticscholar.orgresearchgate.net

| Derivative Type | Reactant Class | Key Reaction | Resulting Linkage/Group |

|---|---|---|---|

| Imine | Aldehydes, Ketones | Condensation | C=N (Imine) |

| Amide | Carboxylic Acids (+ coupling agent) | Amide Coupling | -C(=O)NH- (Amide) |

| Amide | Acyl Chlorides | Acylation | -C(=O)NH- (Amide) |

Coupling Reactions Involving the Primary Amine (e.g., Palladium-Catalyzed)

The primary amine of this compound is a key site for derivatization, readily participating in carbon-nitrogen (C-N) bond-forming reactions. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for this purpose, allowing the formation of C-N bonds between the amine and various aryl or heteroaryl halides and pseudohalides (like triflates). wikipedia.orgorganic-chemistry.orgrug.nl

The synthetic utility of this reaction stems from its broad substrate scope and tolerance for various functional groups. wikipedia.org The general catalytic cycle for the Buchwald-Hartwig amination involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex. jk-sci.com

Amine Coordination and Deprotonation : The primary amine of the indolin-2-one derivative coordinates to the palladium center. A base then deprotonates the amine, forming a palladium-amido complex. jk-sci.com

Reductive Elimination : The final step involves the formation of the new C-N bond, yielding the arylated amine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. jk-sci.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligands complexed to the palladium catalyst. Over the years, several generations of ligands have been developed to improve reaction efficiency, expand the substrate scope to include less reactive aryl chlorides, and allow for milder reaction conditions. rug.nljk-sci.com

| Ligand Generation | Representative Ligands | Typical Substrates & Conditions | Key Advantages |

| First Generation | P(o-tolyl)₃ | Aryl bromides and iodides with secondary amines. | Pioneered the tin-free C-N coupling methodology. libretexts.org |

| Bidentate Ligands | BINAP, DPPF | Extended scope to primary amines; efficient for aryl iodides and triflates. wikipedia.org | Prevents palladium dimer formation, leading to faster reactions and higher yields. wikipedia.org |

| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Enabled coupling of challenging substrates like aryl chlorides and heteroaryl halides; effective for a wide array of primary and secondary amines. rug.nlnih.gov | High catalyst turnover numbers, wide functional group tolerance, and applicability to complex molecules. nih.gov |

By employing these palladium-catalyzed methods, the primary amine of this compound can be coupled with a diverse range of aromatic and heteroaromatic partners, providing a straightforward route to complex derivatives with potential applications in materials science and medicinal chemistry.

Scaffold Modifications and Creation of Hybrid Molecules

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in drug design. mdpi.com This approach aims to create novel chemical entities with improved affinity, efficacy, and selectivity, or to develop multi-target agents that can address complex diseases like cancer. mdpi.comnih.gov The this compound scaffold is an excellent platform for developing such hybrid molecules, with the aminomethyl group serving as a convenient linker to attach other bioactive moieties.

The indolin-2-one core itself is found in many kinase inhibitors, and by linking it to other pharmacologically active scaffolds, researchers can generate hybrid molecules with enhanced or novel biological activities. nih.govmdpi.comnih.gov For instance, the primary amine can be transformed into an amide, imine, or sulfonamide, thereby connecting the indolin-2-one unit to other heterocyclic systems known for their therapeutic properties.

Recent research has explored the synthesis of various indolin-2-one-based hybrids:

Indolinone-Quinazolinone Hybrids : Synthesized by reacting an amino-functionalized quinazolinone with various isatin (B1672199) (indoline-2,3-dione) derivatives, these hybrids have been evaluated as cytotoxic kinase inhibitors. nih.gov

Indolinone-Pyrrole Hybrids : By introducing substituted pyrrole moieties at the 3-position of the indolin-2-one ring, novel compounds with potent antitumor activities have been developed. mdpi.com

Indolinone-Chalcone-Pyrazoline Hybrids : Multi-component hybrids incorporating hydroquinone, chalcone, and pyrazoline scaffolds have been synthesized and evaluated for their antitumor potential. mdpi.com

The design of these hybrids often leverages the known biological activities of the constituent parts to create a synergistic effect or a multi-targeted mechanism of action. researchgate.net

| Hybrid Scaffold Type | Linked Pharmacophore | Potential Biological Target/Activity |

| Indolin-2-one - Quinazolinone | Quinazolinone | Protein Kinase Inhibition, Cytotoxicity nih.gov |

| Indolin-2-one - Pyrrole | Chloropyrrole | VEGFR2 Inhibition, Antitumor Activity mdpi.com |

| Indolin-2-one - Thiazolidinone | Thiazolidinone | CDK2 Inhibition, Anticancer Activity |

| Indolin-2-one - Triazole | 1,2,3-Triazole | α-Glucosidase Inhibition mdpi.com |

| Indolin-2-one - Chalcone | Chalcone / Pyrazoline | Antitumor Activity mdpi.com |

These examples underscore the versatility of the indolin-2-one scaffold and the strategic importance of the aminomethyl functional group in the rational design of novel hybrid therapeutics. nih.govsemanticscholar.orgmdpi.com

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral centers in a controlled manner is a cornerstone of modern pharmaceutical chemistry, as the stereochemistry of a molecule often dictates its biological activity. The indolin-2-one scaffold possesses a prochiral center at the C3 position, which has been the primary focus for developing asymmetric synthetic methodologies to generate chiral derivatives. elsevierpure.com These strategies can be broadly applied to substrates like this compound to produce enantiomerically enriched compounds.

A major class of chiral indolin-2-one derivatives are spirooxindoles, where the C3 carbon is part of two rings. rsc.orgumn.edu These compounds are prevalent in natural alkaloids and exhibit a wide range of biological activities. acs.org The enantioselective synthesis of 3-substituted and spirocyclic oxindoles has been achieved through various catalytic asymmetric reactions, including organocatalysis and Lewis acid catalysis. acs.orgrsc.orgnih.gov

Common strategies for the asymmetric synthesis of chiral indolin-2-one derivatives include:

Michael Addition/Cyclization Cascades : The reaction of 3-isothiocyanato oxindoles with electrophiles like 2-arylidene-1,3-indanediones, catalyzed by chiral Lewis acids such as Mg(OTf)₂, can produce complex bispiro[indanedione-oxindole-pyrrolidinyl] derivatives with high stereoselectivity. acs.org

Organocatalytic Mannich Reactions : Chiral bifunctional organocatalysts, such as those derived from thiourea (B124793) or diaminocyclohexane, can catalyze the asymmetric Mannich reaction of α-amido sulfones to generate 3-substituted isoindolinones with high enantiomeric excess. mdpi.comnih.gov

Aldol Additions : The addition of nucleophiles to the C3 carbonyl of isatin derivatives can create a stereogenic center at the 3-position, yielding chiral 3-substituted-3-hydroxyindolin-2-ones. nih.gov

These methods provide access to a diverse array of chiral indolin-2-one building blocks that are valuable for drug discovery. nih.gov

| Catalytic System | Reaction Type | Product Type | Stereoselectivity Achieved |

| Mg(OTf)₂ / Chiral Ligand | Michael Addition / Cyclization Cascade | Bispiro[indanedione-oxindole-pyrrolidinyl]s | Up to 99% ee, >95:5 d.r. acs.org |

| Chiral Phosphoric Acid | Oxidative Rearrangement | Spirooxindoles | High enantioselectivity via dynamic kinetic resolution. nih.gov |

| Takemoto's Organocatalyst | Asymmetric aza-Henry/Lactamization | 3-(Nitromethyl)isoindolin-1-ones | Up to 98% ee. nih.gov |

| Takemoto's Organocatalyst | Mannich Reaction / Cyclization | Isoindolinone-Pyrazole Hybrids | High enantiomeric excess (89% ee). mdpi.com |

The development of these stereoselective strategies is crucial for exploring the structure-activity relationships of chiral indolin-2-one derivatives and for the synthesis of single-enantiomer drug candidates.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Comprehensive 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and assembling the molecular framework, especially for complex structures.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 7-(Aminomethyl)indolin-2-one, COSY would reveal correlations between adjacent protons on the indolinone ring and within the aminomethyl group, helping to establish the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a powerful method for assigning carbon signals based on their attached, and usually more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This technique is vital for connecting molecular fragments that are not directly bonded through protons. For instance, it would show correlations from the aminomethyl protons to the C7 and C7a carbons of the indolinone ring, confirming the substituent's position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the three-dimensional structure and stereochemistry of a molecule.

If experimental data were available, the following table would be populated with observed correlations.

| 2D-NMR Technique | Expected Correlations for this compound |

| COSY | Correlations between H-4, H-5, and H-6 on the aromatic ring; correlation between CH₂ and NH₂ protons of the aminomethyl group. |

| HSQC | Direct one-bond correlations for all protonated carbons (e.g., C-4/H-4, C-5/H-5, C-6/H-6, aminomethyl C/H). |

| HMBC | Long-range correlations from aminomethyl protons to C-7 and C-6; correlations from ring protons to adjacent and quaternary carbons. |

| NOESY | Spatial correlations between the aminomethyl protons and the H-6 proton on the indolinone ring. |

Conformational Analysis via Dynamic NMR and Chemical Shift Perturbations

The conformation of a molecule in solution is often dynamic. Dynamic NMR (DNMR) techniques can be used to study these conformational changes, such as ring-flipping or rotation around single bonds, by analyzing spectra at various temperatures.

Chemical Shift Perturbation (CSP) is another powerful NMR method used to study molecular interactions and conformational changes upon binding to another molecule or a change in solvent conditions. By monitoring changes in the chemical shifts of specific nuclei, one can map binding sites and infer conformational adjustments. For this compound, CSP studies could reveal how the molecule's conformation changes in different solvent environments or upon protonation of the amino group.

Single Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Conformation

By successfully growing a single crystal of this compound, X-ray diffraction analysis would yield the exact spatial coordinates of every atom in the molecule. This would confirm the connectivity established by NMR and provide precise geometric parameters. The planarity of the indolinone ring system and the orientation of the aminomethyl substituent relative to the ring would be unequivocally determined.

A hypothetical data table for crystallographic information is shown below.

| Parameter | Value (Hypothetical) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| Bond Length (C7-CH₂) | ~1.51 Å |

| Bond Angle (C6-C7-C7a) | ~120° |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the intermolecular forces—such as hydrogen bonds, van der Waals forces, and π-π stacking—that govern the solid-state properties of the compound. For this compound, the primary amino group and the amide N-H and carbonyl groups are expected to be key participants in a network of intermolecular hydrogen bonds, which would significantly influence the crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other vibrational modes of a molecule. By analyzing the frequencies of absorbed or scattered light, one can identify the specific functional groups and bonds present. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide a comprehensive vibrational profile of a molecule.

FT-IR Spectroscopy

In FT-IR spectroscopy, a molecule's absorption of infrared radiation is measured at different frequencies. The spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features: the primary amine, the secondary amide (lactam), the aromatic ring, and aliphatic methylene (B1212753) groups.

Key predicted FT-IR absorption bands for this compound are detailed below. These predictions are based on established group frequencies and data from structurally similar compounds, such as 7-aminomethylindole and various indolin-2-one derivatives. researchgate.netnih.gov

N-H Stretching (Amine and Lactam): The primary amine (-NH₂) group is expected to show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. researchgate.net The secondary amine within the lactam ring (N-H) typically presents a single, sharp absorption band in a similar region, often around 3300-3100 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. researchgate.net Aliphatic C-H stretches from the two methylene (-CH₂-) groups will produce stronger bands just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ region. scialert.net

C=O Stretching (Lactam): The most intense and characteristic band in the spectrum is predicted to be the carbonyl (C=O) stretch of the five-membered lactam ring. For indolin-2-one derivatives, this band is typically observed in the 1720-1670 cm⁻¹ region. nih.gov Its precise position can be influenced by hydrogen bonding.

N-H Bending: The scissoring vibration of the primary amine (-NH₂) group is expected to cause a medium to strong band in the 1650-1580 cm⁻¹ region.

C=C Stretching (Aromatic): The benzene (B151609) ring of the indolinone core will give rise to several bands of variable intensity in the 1620-1450 cm⁻¹ range, corresponding to C=C bond stretching within the aromatic system.

C-N Stretching: The stretching vibrations for aromatic and aliphatic C-N bonds are expected in the 1350-1200 cm⁻¹ region.

Interactive Table 1: Predicted FT-IR Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3250 | Medium | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3300-3100 | Medium, Sharp | Stretch | Lactam (-NH-) |

| 3100-3000 | Weak-Medium | Stretch | Aromatic C-H |

| 2950-2850 | Medium-Strong | Asymmetric & Symmetric Stretch | Aliphatic C-H (-CH₂-) |

| 1720-1670 | Strong, Sharp | Stretch | Lactam Carbonyl (-C=O) |

| 1650-1580 | Medium-Strong | Bend (Scissoring) | Primary Amine (-NH₂) |

| 1620-1450 | Medium-Weak | Stretch | Aromatic C=C |

| 1350-1200 | Medium | Stretch | C-N |

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations and thus provides complementary information to FT-IR. libretexts.orgkurouskilab.com For this compound, Raman spectroscopy would be especially useful for characterizing the aromatic ring and the C-C backbone.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a strong and sharp band, typically around 1000 cm⁻¹. This mode is often weak or absent in the IR spectrum. Other C=C stretching modes within the ring will also be Raman active. socminpet.it

C=O Stretching: The lactam C=O stretch, while strong in the IR, is also expected to be visible in the Raman spectrum, though its intensity can vary.

Symmetric CH₂ Vibrations: The symmetric stretching and bending modes of the methylene groups are expected to be Raman active.

Complementarity: Vibrations that are weak in the IR spectrum, such as symmetric C-C stretching, are often strong in the Raman spectrum, and vice-versa. kurouskilab.com For instance, the highly polar N-H and C=O bonds that dominate the IR spectrum may show weaker signals in the Raman spectrum compared to the C=C and C-C bonds of the carbon skeleton.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. These techniques are used to characterize the chromophore system and study how its electronic structure is affected by substituents and the local environment.

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of this compound is determined by its chromophore, which consists of the benzene ring fused to the α,β-unsaturated lactam system. The indole (B1671886) moiety, a related chromophore, typically shows two main absorption bands: a higher-energy band (¹Lₐ) around 260-270 nm and a lower-energy band (¹Lₑ) around 280-290 nm. nih.gov

For this compound, the presence of the carbonyl group conjugated with the benzene ring is expected to red-shift (shift to longer wavelengths) these transitions compared to a simple indole. The aminomethyl group, acting as an electron-donating group on the aromatic ring, may further influence the position and intensity of the absorption maxima.

The spectrum is predicted to show absorption maxima in the UVA range, likely between 250 and 350 nm. The exact position of the absorption maximum (λmax) is sensitive to solvent polarity; polar solvents typically cause a shift in the absorption bands of polar chromophores. core.ac.uk

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many indole derivatives are known to be fluorescent, making them useful as molecular probes. core.ac.uknih.gov The indolin-2-one core is also found in fluorescent molecules.

Upon excitation at a wavelength corresponding to its absorption band, this compound is expected to exhibit fluorescence.

Emission Wavelength: The fluorescence emission maximum (λem) will occur at a longer wavelength than the absorption maximum (λmax), a phenomenon known as the Stokes shift.

Solvatochromism: The position of the emission maximum is often highly sensitive to the polarity of the solvent (solvatochromism). For molecules with charge-transfer character in their excited state, an increase in solvent polarity typically leads to a significant red-shift of the emission wavelength. core.ac.uk

Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, will also be dependent on the molecular environment.

The electronic properties of the aminomethyl and lactam groups attached to the aromatic ring will dictate the specific absorption and emission characteristics of the molecule.

Interactive Table 2: Predicted Electronic Spectroscopic Properties for this compound

| Parameter | Predicted Range | Influencing Factors |

| UV-Vis Absorption (λmax) | 250 - 350 nm | Solvent Polarity, pH |

| Fluorescence Emission (λem) | > 350 nm | Solvent Polarity, Excitation Wavelength |

| Stokes Shift | 50 - 100 nm | Molecular Rigidity, Solvent Environment |

Computational and Theoretical Studies of 7 Aminomethyl Indolin 2 One

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are widely employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). ijrar.orgnih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For indolin-2-one derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to optimize the molecular geometry and determine ground state properties. ijrar.orgnih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

For the indolin-2-one core, theoretical calculations help in understanding the planarity of the ring system and the hybridization of its constituent atoms. For instance, the bond angles around the sp2-hybridized C2 atom within the lactam ring are typically calculated to be around 120°, consistent with its trigonal planar geometry. ijrar.org The fusion of the benzene (B151609) and pyrrolidone rings introduces strain that can lead to slight deviations in bond lengths compared to isolated aromatic or aliphatic rings. The aminomethyl substituent at the C7 position introduces additional degrees of freedom, and DFT is used to find the most energetically favorable orientation of this group relative to the indolinone ring.

Table 1: Representative Predicted Geometrical Parameters for Indole-based Structures using DFT Note: This table presents typical values for indole-like structures as specific data for 7-(Aminomethyl)indolin-2-one is not available. Parameters are calculated using methods like B3LYP/6-311++G(d,p).

| Parameter | Predicted Value (Å or °) | Description |

| C=O Bond Length | ~1.22 Å | Double bond character of the lactam carbonyl group. |

| C-N (lactam) Bond Length | ~1.38 Å | Partial double bond character within the amide group. |

| C-C (aromatic) Bond Length | ~1.39 - 1.43 Å | Aromatic carbon-carbon bonds in the benzene ring. |

| C-C (lactam) Bond Length | ~1.51 Å | Single bond character within the five-membered ring. |

| N-H Bond Angle | ~109° | Bond angle involving the nitrogen of the lactam. |

| C-C-C (aromatic) Bond Angle | ~120° | Typical bond angle for sp2 hybridized carbons in the benzene ring. |

Data compiled from principles described in computational studies of related indole (B1671886) structures. ijrar.org

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be compared with experimental data for structure validation.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov For this compound, characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the lactam, and C-H stretching in the aromatic ring can be calculated. These theoretical spectra aid in the assignment of experimental IR bands. nih.govnih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR. The electronic environment of each nucleus determines its shielding and, consequently, its chemical shift. DFT methods can provide valuable predictions that help in the interpretation of complex experimental NMR spectra for related indolinone structures. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide an estimate of the electronic absorption properties, corresponding to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's reactivity and electronic transition energies. nih.govgazi.edu.tr

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around single bonds. The primary focus would be on the rotational barrier of the aminomethyl group attached to the C7 position of the indolinone ring.

By systematically rotating the dihedral angles associated with the C7-CH₂ and the CH₂-NH₂ bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its conformation, revealing the lowest-energy (most stable) conformers and the energy barriers between them. Such analyses, often carried out using molecular mechanics or quantum mechanics methods, are crucial for understanding how the molecule might orient itself when interacting with a biological target. nih.govnih.gov For example, the orientation of the amino group is critical as it can act as a hydrogen bond donor in interactions with target proteins.

Molecular Docking and Simulation Studies of Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpsr.com These studies are essential for understanding the non-covalent interactions that govern molecular recognition.

Docking studies involving the indolin-2-one scaffold have shown that its various functional groups can form key interactions with the active sites of protein targets. For this compound, the interaction profile would likely involve:

Hydrogen Bonding: The lactam oxygen (C=O) is a potent hydrogen bond acceptor, while the lactam nitrogen (N-H) and the primary amine (-NH₂) of the aminomethyl group are hydrogen bond donors. These groups frequently interact with polar amino acid residues in a protein's binding pocket. acs.orgnih.gov

Hydrophobic and van der Waals Interactions: The benzene ring of the indolinone core is hydrophobic and can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target's active site. acs.org

Electrostatic Interactions: The distribution of charge within the molecule can lead to favorable electrostatic interactions with charged or polar residues in the binding site.

In silico docking studies on various indolin-2-one derivatives have identified interactions with key residues in the active sites of proteins such as kinases (e.g., CDK-2, VEGFR-2) and other enzymes. nih.govmdpi.com The indolinone moiety often serves as a core scaffold that anchors the molecule in the binding pocket through these conserved interactions. srce.hr

A critical output of molecular docking is the estimation of the binding energy or docking score, which quantifies the strength of the interaction between the ligand and its target. ijpsr.com This score is calculated based on a force field that considers various energy components, including electrostatic interactions, van der Waals forces, and hydrogen bonding. A lower (more negative) binding energy generally indicates a more stable ligand-protein complex.

Table 2: Representative Docking Scores for Indolinone Derivatives Against Various Protein Targets Note: This table shows examples of binding energies found in the literature for various indolinone-based compounds to illustrate the typical output of such studies.

| Compound Type | Protein Target | Docking Score (kcal/mol) | Primary Interactions Noted |

| Indolinone-Quinazolinone Hybrid | CDK-2 | -9.5 to -10.5 | Hydrogen bonds with key residues (e.g., Leu83, Glu81). nih.gov |

| Indolinone-Chalcone Derivative | S. aureus Histidine Kinase | -7.0 to -8.5 | Hydrogen bonds, hydrophobic interactions. srce.hr |

| Pyrazole-Indolinone Derivative | Tubulin | -5.9 to -3.1 | Hydrogen bonds, van der Waals interactions. ijpsr.com |

| Indoline-Thiourea Derivative | 5-LOX | Favorable energy score | Hydrogen bonds with Q363, Y181; van der Waals contacts. acs.org |

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms through computational methods provides invaluable insights into the synthesis and transformation of complex organic molecules like this compound. While specific computational studies detailing the reaction pathways for this exact molecule are not extensively documented in publicly available literature, the mechanisms for the synthesis of the core indolin-2-one scaffold and related derivatives have been investigated using theoretical approaches. These studies serve as a robust framework for understanding the potential synthetic routes and reactivity of this compound.

Density Functional Theory (DFT) is a primary tool employed to model reaction pathways, identify transition states, and calculate the energy profiles of chemical reactions. For the indolin-2-one core, computational studies have explored mechanisms such as intramolecular cyclizations. For instance, the synthesis of 3,3-disubstituted oxindoles has been investigated via a detailed DFT study, which identified the cyclization of an amidyl radical as the rate-limiting step. Similarly, the formation of 2,2-disubstituted indolin-3-ones has been analyzed computationally, shedding light on the key intermediates and transition state energies involved in the cyclization process. researchgate.netnih.gov

These computational models are critical for:

Mapping Potential Energy Surfaces: Calculating the energy of the system as the reaction progresses, from reactants to products.

Identifying Intermediates and Transition States: Locating stable intermediates and high-energy transition states that connect them.

Determining Activation Energies: Quantifying the energy barriers that must be overcome for a reaction to proceed, which helps in predicting reaction rates and feasibility.

Understanding Regio- and Stereoselectivity: Explaining why a reaction yields a particular isomer by comparing the energy barriers of different competing pathways.

For this compound, computational studies could be employed to investigate the final step of introducing the aminomethyl group at the C7 position or to understand the influence of this substituent on the reactivity of the indolin-2-one ring. Theoretical calculations can predict how the electron-donating or -withdrawing nature of the aminomethyl group affects the electron density distribution in the molecule, thereby influencing its susceptibility to further chemical transformations.

A hypothetical reaction pathway analysis for a key synthetic step, such as an intramolecular cyclization to form the indolin-2-one ring, would typically involve the parameters outlined in the table below.

| Reaction Step | Computational Method | Calculated Parameter | Typical Finding/Interpretation |

|---|---|---|---|

| Reactant Complex Formation | DFT (e.g., B3LYP/6-31G*) | ΔG° (Gibbs Free Energy Change) | Negative value indicates spontaneous formation of a pre-reaction complex. |

| Transition State 1 (TS1) | DFT with Frequency Calculation | Activation Energy (ΔG‡), Imaginary Frequency | Quantifies the energy barrier for the first step; a single imaginary frequency confirms a true transition state. |

| Intermediate Formation | DFT Geometry Optimization | Relative Energy, Structure | Identifies a stable, short-lived species formed during the reaction. |

| Transition State 2 (TS2) | DFT with Frequency Calculation | Activation Energy (ΔG‡), Imaginary Frequency | Energy barrier for the subsequent step, often the rate-determining step if it is the highest barrier. |

| Product Formation | DFT Geometry Optimization | Reaction Energy (ΔE) | Overall energy difference between products and reactants, indicating if the reaction is exothermic or endothermic. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical)

The development of a QSAR model typically involves a dataset of structurally related compounds with experimentally measured activities. For a series including this compound, variations would likely involve modifications to the aminomethyl group or substitutions at other positions on the indolin-2-one scaffold.

Key components of QSAR/QSPR modeling for indolin-2-one derivatives include:

Molecular Descriptors: Numerical values that describe the chemical and physical properties of a molecule. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, volume). mdpi.com

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.gov These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the aligned molecules to build a predictive model.

Statistical Analysis: A mathematical model is generated, often using Partial Least Squares (PLS) regression, to create an equation that links the descriptors to the activity.

Model Validation: The robustness and predictive power of the model are assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

For example, a 3D-QSAR study on pyrrole-indolin-2-ones as Aurora A kinase inhibitors yielded robust CoMFA and CoMSIA models. nih.gov The contour maps generated from these models highlighted which regions around the molecule were sensitive to steric bulk, electrostatic charge, and other properties, thereby guiding the design of more potent inhibitors. A similar approach could predict the influence of the 7-(aminomethyl) group on a target activity. The basic amino group would be expected to have a significant impact on the electrostatic and hydrogen-bonding fields.

The table below summarizes the typical statistical parameters used to validate a 3D-QSAR model, based on studies of indolin-2-one analogs.

| Statistical Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Cross-Validated Correlation Coefficient | q² (or r²cv) | > 0.5 | Indicates the internal predictive ability of the model, assessed by systematically leaving out data points. benthamdirect.com |

| Non-Cross-Validated Correlation Coefficient | r² | > 0.6 | Measures the goodness of fit of the model to the training set data. A high value indicates a strong correlation. |

| Standard Error of Estimate | SEE | Low value | Represents the deviation of the predicted values from the experimental values. |

| Optimal Number of Components | ONC | Varies | The number of principal components used in the PLS analysis that yields the highest q² without overfitting. |

| F-statistic | F value | High value | Indicates the statistical significance of the regression model. |

| External Validation Coefficient | r²pred | > 0.5 | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. benthamdirect.com |

By applying these computational and theoretical methods, researchers can predict the reactivity, properties, and biological activity of this compound, accelerating its potential development for various applications.

Mechanistic Investigations of Biological Interactions of 7 Aminomethyl Indolin 2 One Strictly Excluding Clinical Data

In Vitro Enzymatic and Receptor Binding Assays

In vitro assays are fundamental in elucidating the direct molecular interactions of a compound, free from the complexities of a cellular environment. For derivatives of the indolin-2-one scaffold, such as 7-(aminomethyl)indolin-2-one, these cell-free assays provide critical insights into their biochemical potency and selectivity as inhibitors of specific enzymes or as ligands for receptors.

Kinase Inhibition Profiling in Cell-Free Systems

The indolin-2-one core is a well-established pharmacophore in the development of protein kinase inhibitors. nih.gov This scaffold acts as a competitive inhibitor by mimicking the hydrogen bonding pattern of ATP in the kinase's catalytic pocket. mdpi.com Cell-free kinase inhibition profiling, which measures the ability of a compound to displace a probe or inhibit enzymatic activity in a reconstituted system, is a primary tool for characterizing these molecules. luceome.com

Derivatives of the indolin-2-one class have been extensively profiled against various kinases. The selectivity and potency are highly dependent on the substitutions on the indolin-2-one ring. nih.gov For instance, sunitinib (B231), a prominent drug featuring the indolin-2-one core, demonstrates potent inhibition of multiple receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). nih.gov The profiling of novel indolinone-based molecules often reveals multi-target inhibition capabilities, with compounds showing activity against kinases like EGFR, VEGFR-2, and Cyclin-Dependent Kinases (CDKs). mdpi.com

The data below illustrates the inhibitory activity of representative indolin-2-one derivatives against key kinases in cell-free assays, highlighting the potential of this chemical class.

| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Compound 20 | VEGFR-2 | 45 | Indirubin | 243 |

| Compound 20 | EGFR | 62 | Indirubin | 545 |

| Compound 9 | CDK-2 | 120 | Indirubin | 580 |

| Compound 9 | CDK-4 | 210 | Indirubin | 240 |

| Data derived from a study on novel indolinone-based derivatives, where Compound 9 and Compound 20 are specific analogs. mdpi.com |

Ligand-Protein Interaction Studies (e.g., Oxytocin (B344502) Receptor Ligands)

The oxytocin receptor (OTR) is a G protein-coupled receptor (GPCR) that mediates its signaling through various G proteins. nih.govresearchgate.net Ligand binding studies are crucial for understanding how different molecules interact with the receptor to either activate (agonist) or block (antagonist) its function. These interactions are complex, with agonists and antagonists often binding to distinct, non-overlapping sites on the receptor. nih.gov The binding affinity of ligands to the OTR can be influenced by allosteric modulators like magnesium ions and cholesterol. nih.gov

While direct studies linking this compound to the oxytocin receptor are not prevalent in the reviewed literature, the principles of ligand-protein interaction studies are broadly applicable. Such studies typically use techniques like radioligand binding assays to determine the binding affinity (Ki) or the concentration required to inhibit 50% of specific binding (IC50) of a test compound. For example, systematic N-methylation studies on oxytocin itself have been used to probe its pharmacology and impact on the intramolecular hydrogen bonding network, yielding analogs with varying binding affinities.

The following table shows representative binding data for ligands at the human oxytocin receptor, illustrating the type of data generated in such studies.

| Ligand | Measurement | Value (nM) | Assay Description |

| BDBM50180151 | EC50 | 2.4 | Activity at Oxytocin receptor in HEK293 cells. |

| BDBM50179992 | Ki | 5.5 | Radioligand binding assay against Oxytocin receptor. |

Cellular Mechanistic Studies in Model Systems (e.g., Inflammatory Pathways in Macrophages)

Cellular assays provide the next level of investigation, revealing how a compound's biochemical activity translates into a biological response within a living cell. Macrophages are key cells of the innate immune system and are central to the inflammatory process, making them an excellent model system for studying potential anti-inflammatory agents. mdpi.com

Modulatory Effects on Cellular Signaling Cascades

Inflammatory stimuli activate complex intracellular signaling cascades that orchestrate the cellular response. Key pathways involved in macrophage activation include the Mitogen-Activated Protein Kinase (MAPK) network (e.g., ERK1/2, p38, JNK) and the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.commdpi.com These cascades are initiated by cell surface receptors and culminate in the activation of transcription factors that regulate the expression of inflammatory genes. mdpi.com

Indolinone derivatives have been shown to modulate these critical pathways. For example, certain analogs can suppress the phosphorylation of p38 MAPK and inhibit the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net By interfering with these cascades, such compounds can effectively dampen the inflammatory response at a foundational level. The dysregulation of these pathways is implicated in numerous inflammatory conditions, making them important targets for therapeutic intervention. mdpi.com

Anti-Inflammatory Mechanisms at the Molecular Level

At the molecular level, the anti-inflammatory effects of compounds are often mediated by their ability to reduce the production of pro-inflammatory mediators. Macrophages, when activated by stimuli like LPS, produce significant amounts of nitric oxide (NO) and prostaglandins (B1171923) through the action of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. researchgate.netmdpi.com They also release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. nih.gov

Studies on indolinone-based compounds have demonstrated their ability to inhibit the expression of both iNOS and COX-2 in activated macrophages. researchgate.net Furthermore, some indoline (B122111) derivatives have been identified as inhibitors of Cathepsin C (CTSC), an enzyme that mediates neutrophil-related inflammation and regulates cytokine levels. nih.gov By targeting these key enzymes and mediators, indolinone analogs can exert potent anti-inflammatory effects. The arachidonic acid cascade, which involves enzymes like 5-lipoxygenase (5-LOX), is another critical pathway in inflammation that has been successfully targeted by indoline-based dual inhibitors. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of Designed Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic understanding of how a molecule's chemical structure relates to its biological activity. For the indolin-2-one scaffold, extensive SAR studies have been conducted to optimize its potency and selectivity as a kinase inhibitor and anti-inflammatory agent. nih.govnih.gov

It has been established that the indolin-2-one core is essential for the inhibition of kinases like VEGFRs. nih.gov The substitutions at various positions on the oxindole (B195798) ring play a critical role in determining the compound's activity and selectivity profile. nih.govresearchgate.net For example, in the development of dual 5-LOX/sEH inhibitors, SAR studies revealed that the indoline moiety interacts with key residues in the enzyme's active site, while modifications to other parts of the molecule can fine-tune its potency. nih.govacs.org In one study, the placement of the indoline moiety near the catalytic iron ion of 5-LOX was crucial for its inhibitory action, with the thiourea (B124793) group forming key hydrogen bonds. nih.govacs.org These studies guide the rational design of new, more effective analogs by identifying which structural modifications are tolerated and which are critical for biological function. researchgate.net

Impact of Aminomethyl Group Modifications on Biological Interactions

Systematic modifications of the aminomethyl group, including N-alkylation, N-acylation, and N-sulfonylation, can lead to a diverse array of biological outcomes. For instance, the introduction of small alkyl groups (e.g., methyl, ethyl) may enhance hydrophobic interactions within a target's binding pocket, potentially increasing potency. Conversely, larger, bulkier substituents could introduce steric hindrance, which might decrease affinity for the primary target but could also enhance selectivity by preventing binding to off-targets with smaller binding sites.

The conversion of the primary amine to various amides or sulfonamides alters its hydrogen bonding potential from a donor to a hydrogen bond acceptor (at the carbonyl or sulfonyl oxygen). This can fundamentally change the binding mode of the compound. The nature of the acyl or sulfonyl group also provides a vector for introducing further chemical diversity, allowing for the exploration of additional binding interactions. For example, attaching an aromatic ring via an amide linkage could facilitate new π-stacking interactions with aromatic amino acid residues in a target protein.

While specific structure-activity relationship (SAR) data for this compound is not extensively published, general principles from related indole-based inhibitors suggest that such modifications are critical for optimizing activity. For instance, in other classes of kinase inhibitors, the nature of a solvent-exposed amine substituent can be tuned to improve physicochemical properties and cell permeability without negatively impacting target engagement.

Table 1: Hypothetical Impact of Aminomethyl Group Modifications on Biological Interactions

| Modification Type | Potential Effect on Interaction | Rationale |

|---|---|---|

| N-Methylation | Increased potency | Enhanced hydrophobic interactions |

| N,N-Dimethylation | Altered selectivity | Increased steric bulk and loss of H-bond donor |

| N-Acetylation | Changed binding mode | Conversion from H-bond donor to acceptor |

| N-Benzoylation | Potential for new interactions | Introduction of an aromatic ring for π-stacking |

| N-Cyclopropylsulfonylation | Varied potency and selectivity | Altered electronics and steric profile |

Influence of Indolin-2-one Core Substitutions on Mechanistic Outcomes

The indolin-2-one core itself offers multiple positions for substitution, which can profoundly influence the biological activity profile of this compound. Modifications to the aromatic ring (positions 4, 5, and 6) and the C3-position are particularly common strategies in the development of indolin-2-one-based compounds.

Substituents on the aromatic portion of the indolin-2-one ring can modulate the electronic properties of the system and provide additional points of interaction with biological targets. For example, the introduction of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or a nitro group can affect the pKa of the lactam nitrogen and the 7-aminomethyl group, thereby influencing ionization state and binding. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. Conversely, electron-donating groups such as methoxy (B1213986) or methyl groups can also be explored to optimize interactions.

Table 2: Potential Influence of Indolin-2-one Core Substitutions on Mechanistic Outcomes of a this compound Scaffold

| Substitution Position | Substituent Type | Potential Mechanistic Outcome |

|---|---|---|

| Position 5 | Fluorine | Enhanced binding affinity via halogen bonding |

| Position 5 | Methoxy | Altered electronic properties and solubility |

| Position 6 | Chlorine | Increased potency and metabolic stability |

| Position 3 | (Pyrrol-2-yl)methylene | Kinase inhibition (e.g., VEGFR) |

| Position 3 | (Indol-3-yl)methylene | Modulation of kinase selectivity profile |

Target Identification and Validation Approaches via Chemical Biology Probes

Identifying the specific molecular targets of this compound and its analogs is essential for elucidating their mechanism of action. Chemical biology probes, derived from the parent compound, are powerful tools for this purpose. These probes are designed to retain the biological activity of the parent molecule while incorporating a reactive or reporter group that enables the identification of binding partners.

One common strategy is the design of photoaffinity probes . In this approach, a photo-reactive group, such as a diazirine or an aryl azide, is incorporated into the structure of a this compound analog. The probe is introduced to a biological system (e.g., cell lysate or intact cells), where it binds to its target(s). Upon irradiation with UV light, the photo-reactive group generates a highly reactive species that forms a covalent bond with the target protein. A reporter tag, such as biotin (B1667282) or a fluorescent dye, is often included in the probe's structure (or added post-labeling via "click chemistry") to allow for the enrichment and subsequent identification of the covalently labeled proteins by techniques like mass spectrometry. The placement of the photo-reactive group and linker is critical to minimize disruption of the original biological interactions.

Another approach involves the use of affinity-based probes . Here, a this compound derivative is tethered to a solid support, such as agarose (B213101) beads. This immobilized probe is then used as "bait" to capture its binding partners from a cell lysate. After washing away non-specifically bound proteins, the specifically interacting proteins are eluted and identified.

Clickable chemical probes represent a more versatile and modern approach. These probes contain a bioorthogonal functional group, such as an alkyne or an azide, that does not interfere with biological systems. After the probe has bound to its target within a complex biological milieu, a reporter molecule containing the complementary bioorthogonal group can be "clicked" on for detection and/or enrichment. This two-step approach allows for the use of smaller, more cell-permeable probes for in situ labeling. For this compound, the aminomethyl group itself could serve as a handle for the attachment of a linker bearing an alkyne or azide, facilitating the creation of such probes.

Table 3: Chemical Biology Probes for Target Identification of this compound

| Probe Type | Key Features | Application |

|---|---|---|

| Photoaffinity Probe | Contains a photo-reactive group (e.g., diazirine) and a reporter tag (e.g., biotin). | Covalent capture of target proteins in vitro or in situ for identification by mass spectrometry. |

| Affinity-Based Probe | Immobilized on a solid support (e.g., agarose beads). | Pull-down of binding partners from cell lysates for subsequent identification. |

| Clickable Probe | Contains a bioorthogonal handle (e.g., alkyne) for post-labeling ligation. | In situ target engagement studies with minimal structural perturbation. |

Applications of 7 Aminomethyl Indolin 2 One in Non Medicinal Fields

Coordination Chemistry and Ligand Design for Metal Complexes

The molecular architecture of 7-(aminomethyl)indolin-2-one makes it an excellent candidate for ligand design in coordination chemistry. The compound possesses multiple potential coordination sites: the nitrogen atom of the primary amine, the nitrogen atom of the lactam ring, and the lactam carbonyl oxygen. This allows it to function as a monodentate, bidentate, or bridging ligand, binding to a single metal center or linking multiple metal ions to form coordination polymers.

The design of ligands is crucial for the stability and properties of the resulting metal complexes. nih.gov The indolinone core, similar to the related 7-azaindole scaffold, can coordinate with a variety of transition metals, including manganese(II), iron(II), and cobalt(II). nih.govresearchgate.net Studies on complex derivatives of indolin-2-one show that the core structure readily participates in the formation of stable complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The aminomethyl group in this compound can act as a strong σ-donor, while the lactam group can engage in chelation, potentially forming stable five- or six-membered rings with a metal ion. This chelate effect would enhance the thermodynamic stability of the resulting complex. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions.

| Potential Coordination Site | Donor Atom | Possible Bonding Mode | Potential Metal Ions |

|---|---|---|---|

| Aminomethyl Group | Nitrogen | Monodentate, Bridging | Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Pt(II) |

| Lactam Nitrogen | Nitrogen | Monodentate, Chelating | Rh(I), Ru(II), Fe(II), Mn(II) |

| Lactam Carbonyl | Oxygen | Monodentate, Chelating | Li(I), Mg(II), Lanthanides |

| Amine and Lactam N/O | N, N or N, O | Bidentate (Chelating) | Various Transition Metals |

Catalysis and Organocatalysis

The indoline (B122111) and indole (B1671886) frameworks are central to the development of modern catalysts. In organocatalysis, small organic molecules are used to accelerate chemical reactions. nih.gov The aminomethyl group of this compound can function as a Lewis base or participate in hydrogen bonding, making the molecule a potential organocatalyst for various transformations, such as aldol or Mannich reactions. nih.gov

Furthermore, in metal-catalyzed reactions, the compound can serve as a ligand that modulates the activity and selectivity of the metal center. The closely related 7-azaindoline amide structure has been successfully employed as a directing group in asymmetric catalysis. mdpi.com In these systems, the azaindoline moiety coordinates to a metal catalyst, positioning the substrate to ensure a specific stereochemical outcome. mdpi.com The bidentate coordination potential of this compound could be similarly exploited to create a defined chiral environment around a metal center, guiding enantioselective transformations. The development of new catalytic systems based on indolin-3-one derivatives highlights the importance of this structural class in asymmetric synthesis. rsc.orgnih.gov

Materials Science Applications (e.g., Functional Polymers, Coatings)

Functional polymers are materials designed with specific properties and applications, such as conductivity, fluorescence, or thermal stability. The synthesis of polymers containing indole fragments has been an area of active research due to their unique electronic and optical properties. rsc.orgurfu.ru The this compound molecule is a valuable monomer for creating novel functional polymers.

The primary amine of the aminomethyl group provides a reactive site for polymerization. For instance, it can undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides, or react with diisocyanates to produce polyureas. It can also be used in ring-opening polymerization with epoxides to create epoxy resins. Incorporating the rigid and fluorescent indolinone core into a polymer backbone can impart desirable characteristics such as:

Enhanced Thermal Stability: The aromatic nature of the indolinone unit can increase the decomposition temperature of the polymer. researchgate.net

Fluorescent Properties: The inherent fluorescence of the scaffold can be utilized to create light-emitting polymers for applications in organic light-emitting diodes (OLEDs) or as sensory materials. rsc.org

Modified Mechanical Properties: The rigid structure can influence the polymer's tensile strength and modulus.

These polymers could find use in specialty coatings, advanced composites, or as functional membranes. nih.govmit.edu

Analytical Chemistry Applications (e.g., as Chemical Sensors or Derivatization Reagents)

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by methods like chromatography or mass spectrometry. researchgate.netmdpi.com The primary amine of this compound is a versatile functional group for derivatization reactions. It can react with analytes containing carbonyl groups (aldehydes and ketones) to form stable imines or with carboxylic acids to form amides. nih.govnih.gov This process can achieve several analytical enhancements: